

N-Methylleucine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	N-Methylleucine	
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For researchers, scientists, and drug development professionals, **N-Methylleucine** (N-Me-Leu) stands as a pivotal unnatural amino acid. Its incorporation into peptides and therapeutic molecules offers significant advantages, including enhanced metabolic stability, increased membrane permeability, and constrained conformational flexibility, which can lead to improved efficacy and bioavailability.

This technical guide provides an in-depth overview of **N-Methylleucine**, covering its fundamental physicochemical properties, detailed experimental protocols for its application in peptide synthesis, and its role within key cellular signaling pathways.

Core Physicochemical Data

N-Methylleucine is commercially available in various forms, primarily as the L- and D-enantiomers, and as a hydrochloride salt. The choice of form is contingent upon the specific experimental requirements, such as solubility and compatibility with reaction conditions. The key quantitative data for these forms are summarized below.



Property	N-Methyl-L- leucine	N-Methyl-L- leucine hydrochloride	N-Methyl-D- leucine	DL-N- Methylleucine
CAS Number	3060-46-6	66866-69-1	31321-74-1	2566-33-8
Molecular Formula	C7H15NO2	C7H15NO2 · HCl	C7H15NO2	C7H15NO2
Molecular Weight	145.20 g/mol	181.66 g/mol	145.20 g/mol	145.20 g/mol
IUPAC Name	(2S)-4-methyl-2- (methylamino)pe ntanoic acid	(2S)-4-methyl-2- (methylamino)pe ntanoic acid hydrochloride	(2R)-4-methyl-2- (methylamino)pe ntanoic acid	4-methyl-2- (methylamino)pe ntanoic acid

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The incorporation of N-methylated amino acids like **N-Methylleucine** into peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to the steric hindrance of the N-methyl group, which can impede coupling efficiency. The following protocol outlines a robust methodology for the synthesis of a cyclic hexapeptide containing N-Methyl-L-leucine, adapted from standard procedures for synthesizing N-methyl-rich peptides.

Materials:

- Fmoc-protected amino acids (including Fmoc-N-Me-L-Leu-OH)
- Rink Amide resin
- N,N-Diisopropylethylamine (DIPEA)
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Dimethylformamide (DMF)
- Piperidine



- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Triisopropylsilane (TIS)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling (Standard): For standard amino acids, pre-activate the Fmoc-amino acid (4 equivalents) with HATU (3.95 equivalents) and DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling completion using a Kaiser test.
- **N-Methylleucine** Coupling: The coupling of a subsequent amino acid to an N-methylated residue is particularly challenging.
 - Pre-activate the incoming Fmoc-amino acid (4 equivalents) with HATU (3.95 equivalents) and DIPEA (8 equivalents) in DMF.
 - Add the activated mixture to the resin bearing the deprotected N-Methylleucine Nterminus.
 - Allow the coupling reaction to proceed for at least 4 hours, or overnight if necessary.
 - Monitor the reaction using a chloranil test, as the Kaiser test is not effective for secondary amines. A negative chloranil test (no color change) indicates complete coupling. If the test is positive, a second coupling may be required.
- Iterative Synthesis: Repeat steps 2-4 for each amino acid in the peptide sequence.

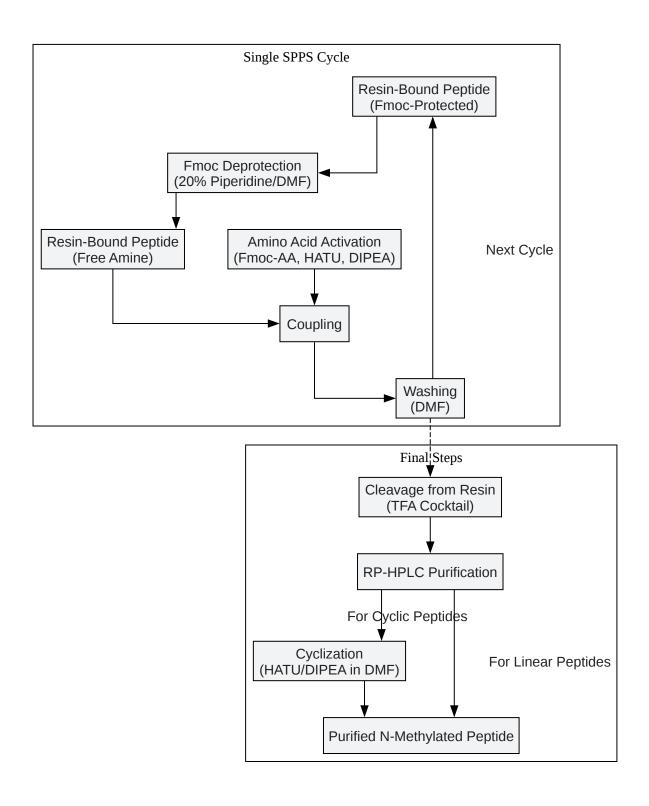






- Cleavage from Resin: Once the linear peptide is fully assembled, cleave it from the resin using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
- Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide, then wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Cyclization (for cyclic peptides): Dissolve the purified linear peptide in DMF at a low concentration (e.g., 1 mM) to favor intramolecular cyclization. Add HATU and DIPEA and stir overnight.
- Final Purification: Purify the cyclic peptide by RP-HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.





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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides.



Role in Cellular Signaling: The mTORC1 Pathway

Leucine, the parent amino acid of **N-Methylleucine**, is a critical activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The N-methylation of leucine can influence its interaction with components of this pathway, making it a valuable tool for studying these processes.

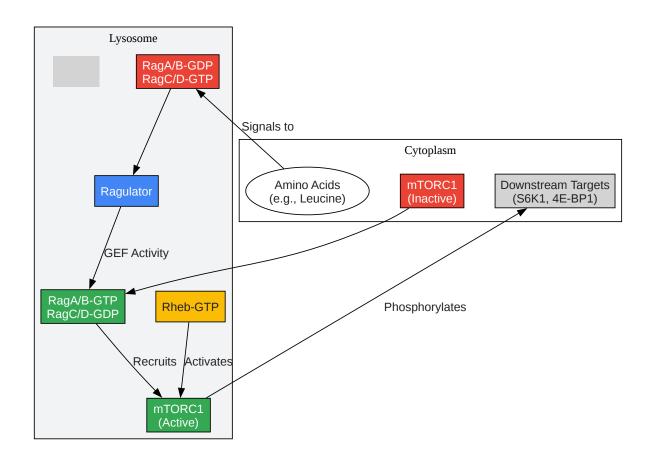
The activation of mTORC1 by amino acids is spatially regulated and occurs on the surface of lysosomes. The presence of amino acids, particularly leucine and arginine, is sensed by a complex machinery of proteins that includes the Ragulator complex, Rag GTPases, and other sensors.

Key steps in amino acid sensing by mTORC1:

- Amino Acid Sensing: Inside the lysosome, amino acid transporters like SLC38A9 sense arginine levels. Leucine is sensed in the cytoplasm by Sestrin2 and leucyl-tRNA synthetase (LARS).
- Rag GTPase Activation: In the presence of sufficient amino acids, the Ragulator complex, a
 guanine nucleotide exchange factor (GEF), activates the RagA/B GTPase by promoting the
 exchange of GDP for GTP.
- mTORC1 Recruitment: The active RagA/B-GTP in a heterodimer with RagC/D-GDP recruits mTORC1 to the lysosomal surface.
- mTORC1 Activation: At the lysosome, mTORC1 is brought into proximity with its activator, Rheb, which is also localized to the lysosomal membrane. Rheb, in its GTP-bound state, then fully activates mTORC1 kinase activity.
- Downstream Signaling: Activated mTORC1 phosphorylates numerous downstream targets, including S6K1 and 4E-BP1, to promote protein synthesis and inhibit autophagy.

The incorporation of **N-Methylleucine** into peptides can modulate their interaction with these sensing and signaling components, offering a strategy to fine-tune the mTORC1 pathway for therapeutic purposes.





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Caption: Amino Acid Sensing and mTORC1 Activation at the Lysosome.

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